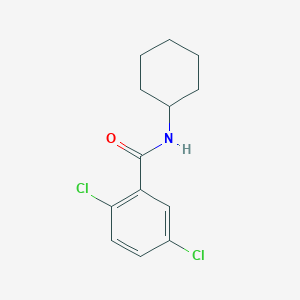

2,5-dichloro-N-cyclohexylbenzamide

Descripción

2,5-Dichloro-N-cyclohexylbenzamide is a substituted benzamide featuring a cyclohexyl group attached to the amide nitrogen and chlorine atoms at the 2- and 5-positions of the benzene ring. Structural analogs of this compound, such as benzenesulfonamides and cyclohexyl-containing derivatives, have been explored for applications in crystallography, medicinal chemistry, and materials science.

Propiedades

IUPAC Name |

2,5-dichloro-N-cyclohexylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWHZUNBXGXMIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-cyclohexylbenzamide typically involves the reaction of 2,5-dichlorobenzoic acid with cyclohexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings to achieve the desired product quality .

Análisis De Reacciones Químicas

Representative Reaction Conditions:

| Component | Quantity/Parameter |

|---|---|

| Benzamide derivative | 0.5 mmol |

| Cyclohexane | 5.0 mmol |

| Catalyst (CuI/phen ) | 0.0125 mmol each |

| Oxidant (tBuOOtBu) | 1.0–4.0 mmol |

| Solvent | 1 mL benzene or o-C₆H₄Cl₂ |

Under these conditions, yields reach 75–99% depending on the substituents and solvent .

Mechanistic Insights

The reaction proceeds via a radical-mediated pathway :

-

Radical Generation : tert-Butoxy radicals (tBuO- ) abstract hydrogen from cyclohexane, forming cyclohexyl radicals.

-

Radical Trapping : Cyclohexyl radicals combine with copper-bound amidate intermediates (e.g., 1-phth ) to form N-alkyl imides .

-

Turnover-Limiting Step : C–H bond cleavage of cyclohexane by tBuO- , supported by kinetic isotope effects (KIE = 2.9 ± 0.1) .

Key Evidence:

-

Addition of CBr₄ traps cyclohexyl radicals, yielding bromocyclohexane (90% yield) .

-

Reactions with hindered alkanes (e.g., trans-1,4-dimethylcyclohexane) favor secondary C–H amidation over tertiary bonds .

Functionalization and Stability

2,5-Dichloro-N-cyclohexylbenzamide undergoes further transformations:

Oxidative Amidation

-

Reacts with aldehydes or amines under oxidative conditions to form substituted benzamides. For example, coupling with benzaldehyde yields N-cyclohexyl-2,5-dichlorobenzamide derivatives .

Biological Activity

-

Analogous compounds (e.g., 3,4-dichloro-N-methyl-N-cyclohexylbenzamide ) exhibit anticonvulsant properties by blocking voltage-gated sodium channels .

Structural and Reactivity Trends

-

Substituent Effects : Electron-withdrawing groups (e.g., Cl) at the 2,5-positions enhance electrophilicity, favoring nucleophilic amidation .

-

Solvent Dependence : Polar solvents (e.g., 1,2-dichlorobenzene) improve yields for less-soluble substrates (e.g., phthalimide) .

Comparative Data

| Substrate | Catalyst System | Yield (%) |

|---|---|---|

| Benzamide | CuI/phen /tBuOOtBu | 99 |

| tert-Butylcarbamate | CuI/phen /tBuOOtBu | 75 |

| Phthalimide | CuI/phen /tBuOOtBu | 20→75* |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of 2,5-dichloro-N-cyclohexylbenzamide exhibit significant anticancer activity. A study highlighted its potential as a lead compound for developing new anticancer agents, demonstrating efficacy against various cancer cell lines. The mechanism involves the inhibition of specific enzymes crucial for tumor growth .

Analgesic and Anti-inflammatory Effects

This compound has been investigated for its analgesic and anti-inflammatory properties. In experimental models, it showed promise in reducing pain and inflammation, potentially offering a new avenue for pain management therapies .

Neuropharmacology

Corticotropin-Releasing Factor (CRF) Receptor Antagonism

this compound has been identified as a CRF receptor antagonist. This application is particularly relevant in the context of stress-related disorders, where modulation of the CRF system can alleviate symptoms associated with anxiety and depression .

Synthesis and Structural Studies

Synthesis Techniques

The synthesis of this compound involves several chemical reactions that have been optimized for yield and purity. Various methods have been documented in literature, showcasing the versatility of synthetic routes available to chemists .

Crystal Structure Analysis

Crystallographic studies have provided insight into the molecular geometry of this compound. The compound exhibits a chair conformation for the cyclohexyl ring, with supramolecular interactions influencing its solid-state properties .

-

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound showed significant cytotoxic effects against breast cancer cell lines. The compound was found to induce apoptosis through caspase activation pathways . -

Case Study 2: Neuropharmacological Effects

In a preclinical trial assessing the effects on anxiety-like behavior in rodents, administration of this compound resulted in decreased anxiety levels, suggesting its potential as an anxiolytic agent .

Mecanismo De Acción

The mechanism of action of 2,5-dichloro-N-cyclohexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Crystallographic Comparison with 2,5-Dichloro-N-cyclohexylbenzenesulfonamide

The sulfonamide analog, 2,5-dichloro-N-cyclohexylbenzenesulfonamide, shares a similar substitution pattern (2,5-dichloro, N-cyclohexyl) but replaces the amide (-CONH-) group with a sulfonamide (-SO₂NH-) moiety. Key crystallographic differences include:

- Bond Lengths : The sulfonamide exhibits a mean C–C bond length of 0.005 Å, with an R factor of 0.037 and wR factor of 0.092 .

- Electron Effects : The sulfonamide’s electron-withdrawing -SO₂ group likely enhances acidity compared to the benzamide’s -CONH- group, influencing solubility and reactivity.

Commercial and Functional Comparison with 1-(Piperazin-1-yl)cyclohexane-1-carboxylic Acid

Like this compound, 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid is listed as discontinued by CymitQuimica . Both compounds feature cyclohexyl groups but differ in functionalization:

- Functional Groups : The benzamide has an amide linkage, while the piperazine derivative includes a carboxylic acid and a tertiary amine.

- Potential Applications: Piperazine moieties are common in pharmaceuticals (e.g., antipsychotics), suggesting the discontinued compounds may have been investigated for medicinal chemistry but deemed unsuitable.

Key Research Findings and Implications

- Structural Insights : The sulfonamide analog’s crystallographic data highlight the impact of functional groups on molecular packing and stability .

- Synthetic Challenges : High-yield synthesis of cyclohexyl-containing compounds may require optimized coupling reagents or purification protocols, as seen in cycloheximide derivatives .

Actividad Biológica

2,5-Dichloro-N-cyclohexylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews various studies that highlight its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the benzene ring, a cyclohexyl group attached to the nitrogen atom, and an amide functional group. This structure contributes to its unique interaction with biological targets, particularly in the central nervous system.

Dopamine Receptor Activity

Research has indicated that derivatives of benzamide compounds can exhibit significant interactions with dopamine receptors. Specifically, studies have shown that certain benzamide derivatives act as partial agonists at dopamine D2 receptors. For example, modifications to the benzamide scaffold can lead to variations in receptor affinity and selectivity. The presence of bulky substituents like chlorine can enhance binding affinity to these receptors, which is crucial for developing treatments for conditions such as schizophrenia and Parkinson's disease .

Antiviral Activity

Another area of interest is the antiviral potential of benzamide derivatives against Hepatitis B virus (HBV). A study highlighted that certain benzamide derivatives could significantly reduce cytoplasmic HBV DNA levels by promoting the formation of empty capsids through specific interactions with HBV core proteins. This mechanism suggests that this compound could be further investigated for its antiviral properties .

Study on Opioid Receptor Agonism

A pharmacological characterization study focused on compounds related to this compound found that structural modifications could influence their binding affinity to opioid receptors. Compounds were tested for their ability to inhibit intracellular cAMP responses in CHO cells expressing mu-opioid receptors (MOR). The results indicated that certain modifications led to high-affinity binding and selective agonist activity, suggesting potential applications in pain management without the adverse effects commonly associated with traditional opioids .

In Vivo Studies

Further investigations into the in vivo effects of related compounds demonstrated their capacity to modulate neurotransmitter systems effectively. For instance, animal models treated with these compounds exhibited altered locomotor activity, indicative of their influence on dopaminergic signaling pathways. Such findings underscore the importance of continued research into the therapeutic implications of this compound .

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies focusing on the biological activity of this compound and related compounds:

| Compound | Target | Activity | IC50 (nM) | Comments |

|---|---|---|---|---|

| This compound | Dopamine D2 Receptor | Partial Agonist | Varies | Modifications enhance receptor affinity |

| Benzamide Derivative X | HBV Core Protein | Capsid Assembly Modulator | Varies | Induces formation of empty capsids |

| 3,4-Dichloro-N-(1-dimethylamino)cyclohexyl)methyl benzamide | Mu-Opioid Receptor | Agonist | 86 | High selectivity; potential for pain relief |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-dichloro-N-cyclohexylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via amide coupling between 2,5-dichlorobenzoyl chloride and cyclohexylamine. Optimization involves controlling stoichiometry (1:1.2 molar ratio of acid chloride to amine) and using inert solvents like dichloromethane under reflux (70–80°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (>85%). Variations in substituents (e.g., electron-withdrawing groups on the benzamide) may require adjusted reaction times and catalysts like DMAP .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystallization from ethanol/water mixtures yields suitable crystals. Key parameters include bond lengths (e.g., C–Cl ≈ 1.73 Å, C–N ≈ 1.34 Å) and torsional angles between the benzamide and cyclohexyl moieties. Complementary techniques like H/C NMR (e.g., cyclohexyl CH signals at δ 1.2–1.8 ppm) and FT-IR (amide C=O stretch ~1650 cm) validate purity and functional groups **.

Q. What physicochemical properties are critical for solubility and stability studies?

- Methodological Answer : Key properties include logP (~3.5, predicted via computational tools), melting point (empirically determined via DSC, ~145–150°C), and solubility profiles in polar (e.g., DMSO >50 mg/mL) and nonpolar solvents (e.g., hexane <0.1 mg/mL). Stability under varying pH (e.g., degradation at pH <2 or >12) should be assessed via HPLC-UV over 24–72 hours **.

Advanced Research Questions

Q. How do crystal packing interactions influence the solid-state properties of this compound?

- Methodological Answer : Supramolecular synthons, such as Cl···Cl halogen bonds (3.3–3.5 Å) and N–H···O hydrogen bonds (2.8–3.0 Å), dominate packing. Use SHELXL for refinement of crystallographic data (R-factor <0.05). Synthon analysis via Mercury software reveals 1D chains or 2D sheets, impacting mechanical stability and dissolution rates. Compare with analogs (e.g., 3,5-dichloro-N-arylbenzamides) to identify trends **.

Q. What strategies resolve contradictions in reported biological activity data for benzamide derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Validate findings via:

- Dose-response curves (IC values across ≥3 independent experiments).

- Structural analogs : Compare 2,5-dichloro derivatives with 3,5-dichloro isomers to isolate substituent effects.

- Purity verification : Use LC-MS (≥95% purity) to exclude confounding byproducts **.

Q. How can computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled receptors (e.g., kinases or GPCRs) identifies potential binding pockets. Key parameters:

- Grid box size : 25 Å centered on active sites.

- Scoring functions : AMBER force fields for energy minimization.

- Validation : Compare with experimental IC values from SPR or ITC assays. SAR studies should prioritize halogen-π interactions and hydrophobic complementarity **.

Q. What analytical techniques are suitable for detecting degradation products under stressed conditions?

- Methodological Answer : Accelerated degradation studies (40°C/75% RH, 0.1 M HCl/NaOH) followed by LC-QTOF-MS identify major degradants. Fragment analysis (m/z 250–400 range) and isotopic patterns distinguish hydrolysis (amide bond cleavage) vs. oxidation (chlorine substitution). Quantify degradation pathways using kinetic modeling (e.g., first-order rate constants) **.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.